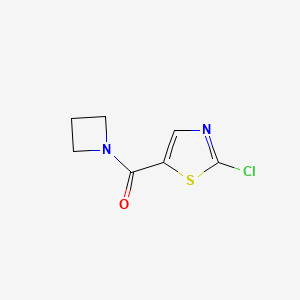

Azetidin-1-yl(2-chlorothiazol-5-yl)methanone

Description

Historical Context and Significance of Azetidine (B1206935) and Thiazole (B1198619) Scaffolds in Medicinal Chemistry

Heterocyclic compounds are foundational to medicinal chemistry, with a vast majority of biologically active molecules containing at least one such ring system. nih.gov The inclusion of heteroatoms like nitrogen, sulfur, and oxygen can profoundly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for its pharmacokinetic and pharmacodynamic profile. nih.gov

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a valuable scaffold in drug design. nih.gov Initially considered challenging to synthesize due to inherent ring strain, advancements in synthetic methodologies have made a diverse range of substituted azetidines more accessible. nih.govmedwinpublishers.com The first natural product containing an azetidine ring, L-azetidine-2-carboxylic acid, was isolated in 1955. medwinpublishers.com A particularly noteworthy class of azetidines are the azetidin-2-ones, also known as β-lactams, which form the core of the life-saving penicillin and cephalosporin (B10832234) antibiotics. jmchemsci.comresearchgate.net Beyond the realm of antibacterial agents, the rigid structure of the azetidine ring is useful for constraining the conformation of molecules, which can lead to improved binding affinity and selectivity for biological targets. nih.gov Consequently, azetidine moieties are found in drugs with a wide array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antidiabetic properties. nih.gov

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is another privileged scaffold in medicinal chemistry. sciencecentral.in Its aromatic nature allows for various chemical modifications, making it a versatile building block for creating libraries of compounds with diverse biological activities. nih.gov Thiazole rings are present in a multitude of natural products and synthetic drugs. spast.orgbohrium.com For instance, the thiazole ring is a key component of thiamine (B1217682) (vitamin B1), which is essential for metabolism. In the realm of pharmaceuticals, thiazole derivatives have demonstrated a broad spectrum of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiretroviral agents. spast.orgbohrium.com The electronic properties of the thiazole ring enable it to engage in various interactions with biological macromolecules, contributing to its widespread utility in drug design. nih.gov

Overview of Azetidin-1-yl(2-chlorothiazol-5-yl)methanone in Contemporary Scientific Literature

A comprehensive review of contemporary scientific literature reveals that this compound has not been the subject of extensive, dedicated academic research as a standalone therapeutic agent. Its presence is primarily noted in the catalogs of chemical suppliers, where it is offered as a building block or intermediate for organic synthesis. chemenu.com This suggests that its current role in the scientific community is that of a precursor for the synthesis of more complex molecules, likely for screening in drug discovery programs. The lack of published studies on its specific biological activities or therapeutic potential underscores its status as a relatively unexplored compound.

Rationale for Comprehensive Academic Investigation of this compound

The rationale for a thorough academic investigation of this compound stems from the well-established pharmacological importance of its constituent azetidine and thiazole moieties. The combination of these two privileged scaffolds in a single molecule presents a compelling opportunity for the discovery of novel biological activities.

The 2-chlorothiazole (B1198822) portion of the molecule is a common feature in a number of biologically active compounds. The chlorine atom can act as a key interaction point with biological targets or as a handle for further chemical modification. The thiazole ring itself is known to be a versatile pharmacophore. spast.orgglobalresearchonline.net

Therefore, the systematic investigation of this compound is warranted. Such studies could involve its synthesis and characterization, followed by screening for a wide range of biological activities. The exploration of its potential as an inhibitor of various enzymes or as a ligand for different receptors could unveil novel therapeutic applications. Furthermore, it could serve as a lead compound for the development of new classes of drugs that harness the synergistic potential of the azetidine and thiazole scaffolds.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇ClN₂OS |

| Molecular Weight | 202.66 g/mol |

| CAS Number | 919784-27-3 |

| Canonical SMILES | C1CN(C1)C(=O)C2=CN=C(S2)Cl |

Data sourced from publicly available chemical databases.

Table 2: Significance of Azetidine and Thiazole Scaffolds in Medicinal Chemistry

| Scaffold | Key Features | Examples of Therapeutic Areas |

| Azetidine | Four-membered nitrogen-containing heterocycle; introduces rigidity and 3D structure; β-lactam subclass is crucial for antibiotics. nih.govjmchemsci.com | Antibacterial, Anticancer, Antiviral, Anti-inflammatory, Antidiabetic. nih.gov |

| Thiazole | Five-membered aromatic heterocycle with sulfur and nitrogen; versatile for chemical modification; present in natural products and synthetic drugs. nih.govspast.org | Anticancer, Antimicrobial, Anti-inflammatory, Antiretroviral, Antihypertensive. spast.orgbohrium.com |

Properties

IUPAC Name |

azetidin-1-yl-(2-chloro-1,3-thiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2OS/c8-7-9-4-5(12-7)6(11)10-2-1-3-10/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRNLQZWUPMYSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=CN=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50705513 | |

| Record name | (Azetidin-1-yl)(2-chloro-1,3-thiazol-5-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919784-27-3 | |

| Record name | (Azetidin-1-yl)(2-chloro-1,3-thiazol-5-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Azetidin 1 Yl 2 Chlorothiazol 5 Yl Methanone and Its Analogs

Retrosynthetic Analysis of Azetidin-1-yl(2-chlorothiazol-5-yl)methanone

A retrosynthetic analysis of this compound reveals that the most logical disconnection is at the amide bond. This bond links the azetidine (B1206935) ring to the 2-chlorothiazole (B1198822) moiety via a carbonyl group. This disconnection simplifies the target molecule into two primary building blocks: 2-chlorothiazole-5-carboxylic acid and azetidine.

This approach allows for a convergent synthesis, where the two key fragments are prepared separately and then coupled in the final stages of the synthesis. The formation of the amide bond is a well-established transformation in organic chemistry, with numerous reliable methods available.

Classical Amide Coupling Strategies for Methanone (B1245722) Formation

The formation of the methanone linkage in this compound is achieved through standard amide coupling reactions. This involves the activation of the carboxylic acid group of 2-chlorothiazole-5-carboxylic acid to facilitate nucleophilic attack by the secondary amine of the azetidine ring.

Coupling of 2-Chlorothiazole-5-carboxylic Acid with Azetidine

The direct condensation of 2-chlorothiazole-5-carboxylic acid and azetidine is generally not efficient and requires harsh conditions. Therefore, the carboxylic acid is typically activated first. One common method is the conversion of the carboxylic acid to its corresponding acyl chloride, 2-chlorothiazole-5-carbonyl chloride. This highly electrophilic intermediate readily reacts with azetidine in the presence of a non-nucleophilic base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), to neutralize the HCl byproduct.

Alternatively, the carboxylic acid can be activated in situ using a variety of coupling reagents, which are discussed in the following section.

Utilization of Common Amide Coupling Reagents (e.g., HATU, NMM)

Modern synthetic chemistry offers a wide array of amide coupling reagents that facilitate the formation of amide bonds under mild conditions with high yields. growingscience.com For the synthesis of this compound, reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are particularly effective. growingscience.com

In a typical procedure, the 2-chlorothiazole-5-carboxylic acid is dissolved in an aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). To this solution, the coupling reagent (e.g., HATU) and a non-nucleophilic base, such as N-methylmorpholine (NMM) or DIPEA, are added. fishersci.co.uk This mixture is stirred for a short period to allow for the formation of the activated ester intermediate. Subsequently, azetidine is added to the reaction mixture, which then proceeds to form the desired amide product. The reaction is typically carried out at room temperature and gives the product in good yield. fishersci.co.uk

| Coupling Reagent | Common Base(s) | Typical Solvent(s) |

| HATU | DIPEA, NMM, TEA | DMF, DCM |

| HBTU | DIPEA, NMM, TEA | DMF, DCM |

| EDC/HOBt | DIPEA, NMM | DMF, DCM, THF |

| SOCl₂/Pyridine | Pyridine | DCM, Toluene |

Nucleophilic Substitution Reactions in Thiazole (B1198619) and Azetidine Synthesis

The synthesis of the precursor molecules, 2-chlorothiazole-5-carboxylic acid and azetidine, involves several key steps, including nucleophilic substitution reactions.

Synthesis of Thiazole Intermediates

The synthesis of the 2-chlorothiazole-5-carboxylic acid core can be achieved through various routes. A common and versatile intermediate is 2-chloro-5-chloromethylthiazole (B146395). semanticscholar.org This compound can be synthesized from readily available starting materials such as 1,3-dichloropropene (B49464) or allyl isothiocyanate derivatives through chlorination and cyclization reactions. semanticscholar.orggoogleapis.comchemicalbook.comepo.org

For example, the reaction of 3-chloro-1-isothiocyanato-1-propene with a chlorinating agent like sulfuryl chloride or chlorine gas can yield 2-chloro-5-chloromethylthiazole. epo.org

| Starting Material | Reagents | Product | Reference |

| 3-chloro-1-isothiocyanato-1-propene | Chlorinating agent (e.g., SO₂Cl₂) | 2-chloro-5-chloromethylthiazole | epo.org |

| 2-chloroallyl isothiocyanate | Chlorinating agent (e.g., SO₂Cl₂) | 2-chloro-5-chloromethylthiazole | googleapis.com |

| 1,3-Dichloropropene | 1. NaSCN; 2. Heat; 3. Chlorination | 2-chloro-5-chloromethylthiazole | semanticscholar.org |

Once 2-chloro-5-chloromethylthiazole is obtained, the chloromethyl group at the 5-position can be converted to a carboxylic acid. This transformation can be achieved through oxidation.

Another approach to a substituted thiazole-5-carboxylic acid involves the hydrolysis of mucochloric acid, followed by conversion to the acyl chloride of 2,3-dichloroacrylic acid, which can then be used to build the thiazole ring. google.com

Introduction of Azetidine Moiety

Azetidine is a saturated four-membered nitrogen-containing heterocycle. While it is commercially available, its synthesis is of academic and industrial interest. Common synthetic routes to the azetidine ring system include intramolecular cyclization reactions. These often involve a nucleophilic substitution where an amine attacks a carbon atom bearing a suitable leaving group (e.g., a halide or a sulfonate ester) in a 1,3-relationship.

The final introduction of the azetidine moiety to form the target compound, this compound, occurs during the amide coupling step as previously described.

Advanced Synthetic Protocols for this compound and Related Compounds

The construction of the azetidine ring, a key structural motif, is a primary challenge in the synthesis of this compound. Its inherent ring strain of approximately 25.2 kcal/mol drives its unique reactivity but also complicates its synthesis. researchgate.net Modern organic synthesis has produced several robust methods for the construction of this four-membered heterocycle. rsc.org

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, stands as a cornerstone for the formation of β-lactams (azetidin-2-ones), which are close structural relatives of azetidines. mdpi.comwikipedia.org Discovered by Hermann Staudinger in 1907, this reaction involves the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate that subsequently cyclizes to yield the four-membered ring. wikipedia.orgorganic-chemistry.org

The general mechanism proceeds as follows:

Ketene Formation : Ketenes are highly reactive and often generated in situ from precursors like acyl chlorides (by dehydrohalogenation with a tertiary amine), α-diazo ketones (via Wolff rearrangement), or carboxylic acids. mdpi.comorganic-chemistry.org

Nucleophilic Attack : The imine's nitrogen atom acts as a nucleophile, attacking the electrophilic central carbon of the ketene.

Ring Closure : The resulting zwitterionic intermediate undergoes a conrotatory ring closure to form the β-lactam or azetidine ring. acs.org

This methodology is widely used to create hybrid molecules where the azetidine ring is linked to other bioactive heterocycles. mdpi.com For the synthesis of a precursor to this compound, one could envision a reaction between an appropriate ketene and an imine derived from a thiazole precursor. The stereochemical outcome of the Staudinger reaction is highly dependent on reaction conditions and the electronic properties of the substituents on both the ketene and the imine. mdpi.comorganic-chemistry.org

Another relevant cycloaddition is the aza-Paterno-Büchi reaction, an intermolecular [2+2] photocycloaddition, which has been successfully employed to synthesize azetidines from imine precursors and alkenes using a photocatalyst. rsc.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods. rasayanjournal.co.in The use of microwave irradiation for the synthesis of azetidines has been shown to be particularly effective. researchgate.net

This technique utilizes the ability of polar molecules in the reaction mixture to absorb microwave energy and convert it into heat, leading to rapid and uniform heating throughout the sample. For azetidine synthesis, microwave heating has been applied to the cyclization of 3-(ammonio)propyl sulfates in an aqueous basic medium, affording highly pure azetidines in good to excellent yields within minutes. researchgate.net The application of microwave energy can also facilitate the cycloaddition step in reactions like the Staudinger synthesis, providing a simple, fast, and efficient pathway to the azetidine core. rasayanjournal.co.in

Key advantages of microwave-assisted synthesis include:

Rate Acceleration : Drastic reduction in reaction times from hours to minutes.

Improved Yields : Often results in higher isolated yields of the desired product.

Enhanced Purity : Can minimize the formation of side products.

Green Chemistry : Aligns with the principles of green chemistry by improving energy efficiency.

A modern and modular approach to synthesizing substituted azetidines leverages the high ring strain of azabicyclo[1.1.0]butane. rsc.orgacs.org This strain-release-driven homologation provides a versatile method for introducing an azetidine unit onto a wide range of substrates. acs.orgthieme-connect.com

The key steps in this process are:

Generation of Azabicyclo[1.1.0]butyl lithium : This highly reactive nucleophilic intermediate is generated from a suitable precursor, such as an ammonium (B1175870) salt or a sulfoxide (B87167) derivative. acs.org

Trapping with a Boronic Ester : The azabicyclo[1.1.0]butyl lithium is trapped by a boronic ester (alkyl, aryl, alkenyl, etc.), forming an intermediate boronate complex.

1,2-Migration : Upon N-protonation, the boronate complex undergoes a 1,2-migration. This step is driven by the release of ring strain as the central C-N bond of the bicyclic system cleaves, resulting in the formation of a homologated azetidinyl boronic ester. researchgate.netacs.org

This methodology is notable for its broad substrate scope and complete stereospecificity. acs.org The resulting azetidinyl boronic esters are versatile intermediates that can be further functionalized, making this a powerful strategy for the modular construction of complex azetidine-containing molecules. acs.orgchemrxiv.org

Optimization of Reaction Conditions for Yield and Purity

Achieving optimal yield and purity in the synthesis of this compound requires careful optimization of various reaction parameters. The choice of catalyst, solvent, temperature, and reaction time can profoundly influence the outcome of the synthesis. frontiersin.org

For instance, in the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines to form azetidines, a systematic study revealed the optimal conditions. The reaction was optimized by screening various acids and solvents, with La(OTf)₃ in refluxing 1,2-dichloroethane (B1671644) (DCE) providing the highest yield and regioselectivity. frontiersin.orgfrontiersin.org

A similar approach would be necessary for key steps in the synthesis of the target compound, such as the formation of the azetidine ring and the final acylation step with a 2-chlorothiazole-5-carbonyl derivative. Variables to consider include:

Catalyst : Lewis acids (e.g., La(OTf)₃, Sc(OTf)₃) or Brønsted acids can be screened for their efficacy in promoting cyclization. frontiersin.org

Solvent : The polarity and boiling point of the solvent can affect reaction rates and selectivity. Solvents like DCE, benzene, and acetonitrile (B52724) are common choices. frontiersin.org

Temperature : Reactions may be conducted at various temperatures, from -78 °C for controlling stereoselectivity in Staudinger reactions to reflux for driving reactions to completion. mdpi.com

Reagent Stoichiometry : Varying the molar ratios of reactants and reagents is crucial for minimizing side reactions and maximizing the conversion of the limiting reagent. researchgate.net

An example of a reaction optimization table is shown below, based on the La(OTf)₃-catalyzed synthesis of azetidines. frontiersin.org

| Entry | Acid Catalyst (5 mol%) | Solvent | Time (h) | Yield (%) | Regioselectivity (Azetidine:Pyrrolidine) |

|---|---|---|---|---|---|

| 1 | La(OTf)₃ | (CH₂Cl)₂ | 2.5 | 81 | >20:1 |

| 2 | La(OTf)₃ | PhH | 2.5 | 81 | 16:1 |

| 3 | Sc(OTf)₃ | (CH₂Cl)₂ | 2.5 | 72 | >20:1 |

| 4 | Yb(OTf)₃ | (CH₂Cl)₂ | 2.5 | 77 | >20:1 |

| 5 | TfOH | (CH₂Cl)₂ | 24 | 0 | - |

Stereoselective Synthesis and Diastereoselectivity Considerations

When the azetidine ring is substituted, the potential for stereoisomerism arises. Controlling the stereochemical outcome is a critical aspect of modern synthetic chemistry. In the context of azetidine synthesis, particularly via the Staudinger cycloaddition, achieving high diastereoselectivity (i.e., preferential formation of cis or trans isomers) is a key challenge. mdpi.com

The stereoselectivity of the Staudinger reaction is influenced by a complex interplay of factors:

Imine Geometry : The initial (E)- or (Z)-geometry of the imine can influence the stereochemistry of the product. Isomerization of the imine or the zwitterionic intermediate can affect the final cis/trans ratio. mdpi.comacs.org

Electronic Effects : The electronic nature of the substituents on both the ketene and the imine plays a crucial role. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams by accelerating the rate of ring closure relative to isomerization. organic-chemistry.org Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents favor the trans product. organic-chemistry.org

Reaction Conditions : Solvent polarity and temperature can significantly impact stereoselectivity. For example, some reactions show a reversal of diastereoselectivity when the reaction temperature or solvent is changed. mdpi.com

| Factor | Influence on Stereoselectivity | Favored Isomer |

|---|---|---|

| Electron-donating ketene substituent | Accelerates direct ring closure | cis |

| Electron-withdrawing imine substituent | Accelerates direct ring closure | cis |

| Electron-withdrawing ketene substituent | Slows direct ring closure, allowing isomerization | trans |

| Electron-donating imine substituent | Slows direct ring closure, allowing isomerization | trans |

| Low Temperature | Can suppress isomerization pathways | Often enhances selectivity |

Beyond cycloadditions, asymmetric hydrogenation of prochiral unsaturated azetine precursors using chiral catalysts is another powerful method for producing enantioenriched azetidine derivatives. acs.orgthieme-connect.de This approach allows for the synthesis of specific enantiomers, which is often a requirement for biologically active compounds.

Derivatization Strategies for this compound Scaffolds

Once the core this compound scaffold is synthesized, further derivatization can be employed to generate analogs for structure-activity relationship (SAR) studies. The molecule offers several sites for chemical modification.

Modification of the Azetidine Ring :

N-H Functionalization : If an N-H azetidine precursor is used, the nitrogen can be alkylated or arylated to introduce a variety of substituents.

C-H Functionalization : Direct C-H functionalization of the azetidine ring, though challenging, represents a modern approach to introduce new substituents without requiring pre-functionalized starting materials. chemrxiv.org

Ring-Opening Reactions : The inherent strain of the azetidine ring makes it susceptible to nucleophilic ring-opening reactions, providing a pathway to γ-amino acid derivatives and other functionalized acyclic compounds. rsc.org

Modification of the Thiazole Ring :

Nucleophilic Aromatic Substitution : The chlorine atom at the C2 position of the thiazole ring is a prime site for nucleophilic aromatic substitution. It can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functional groups.

Cross-Coupling Reactions : The C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds, significantly expanding the structural diversity of the scaffold. nih.gov

Modification of the Amide Linker :

Reduction : The amide carbonyl can be reduced to an amine, transforming the linker and altering the electronic and conformational properties of the molecule.

These derivatization strategies allow for the systematic exploration of the chemical space around the core scaffold, facilitating the development of analogs with tailored properties. nih.gov

Spectroscopic and Advanced Characterization of Azetidin 1 Yl 2 Chlorothiazol 5 Yl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By observing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule. For Azetidin-1-yl(2-chlorothiazol-5-yl)methanone, both ¹H-NMR and ¹³C-NMR are indispensable for confirming its constitution.

¹H-NMR Spectroscopy

In the ¹H-NMR spectrum of this compound, specific proton signals corresponding to the azetidine (B1206935) and thiazole (B1198619) rings are expected. The azetidine ring protons typically appear as multiplets due to spin-spin coupling. The two methylene groups adjacent to the nitrogen atom are expected to be observed as triplets, while the central methylene group would likely appear as a quintet. The precise chemical shifts would be influenced by the electron-withdrawing effect of the adjacent carbonyl group. For N-acyl azetidines, the protons on the carbons attached to the nitrogen typically resonate in the range of δ 3.8-4.5 ppm. The proton on the carbon further from the nitrogen is expected at a higher field, around δ 2.2-2.6 ppm.

The 2-chlorothiazole (B1198822) ring possesses a single proton, which would appear as a singlet in the aromatic region of the spectrum, typically downfield due to the electronegativity of the surrounding sulfur, nitrogen, and chlorine atoms. Its chemical shift is anticipated in the range of δ 7.5-8.5 ppm.

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. udel.edubhu.ac.in Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the methanone (B1245722) group is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm for amides. The carbons of the 2-chlorothiazole ring would resonate in the aromatic region, with the carbon bearing the chlorine atom appearing at a significantly different shift compared to the others. The carbon atoms of the azetidine ring are expected in the aliphatic region, with the carbons directly attached to the nitrogen atom appearing more downfield than the other carbon.

Expected ¹H-NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Azetidine CH₂ (adjacent to N) | 3.8 - 4.5 | Triplet |

| Azetidine CH₂ (central) | 2.2 - 2.6 | Quintet |

| Thiazole CH | 7.5 - 8.5 | Singlet |

| Note: This table represents predicted data as no experimental data is publicly available. |

Expected ¹³C-NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (Methanone) | 160 - 170 |

| C2-Thiazole (C-Cl) | 150 - 155 |

| C4-Thiazole | 120 - 130 |

| C5-Thiazole | 140 - 145 |

| Azetidine CH₂ (adjacent to N) | 45 - 55 |

| Azetidine CH₂ (central) | 15 - 25 |

| Note: This table represents predicted data as no experimental data is publicly available. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

A strong absorption band is anticipated for the carbonyl (C=O) stretching vibration of the amide group, typically appearing in the region of 1630-1680 cm⁻¹. The C-N stretching vibration of the azetidine ring would likely be observed in the 1200-1350 cm⁻¹ range. The C-H stretching vibrations of the aliphatic methylene groups in the azetidine ring are expected around 2850-2960 cm⁻¹. Vibrations associated with the 2-chlorothiazole ring, including C=C and C=N stretching, would appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to be in the fingerprint region, typically between 600 and 800 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide) | 1630 - 1680 | Strong |

| C-H (Aliphatic) | 2850 - 2960 | Medium |

| C=C, C=N (Thiazole) | 1400 - 1600 | Medium-Strong |

| C-N (Azetidine) | 1200 - 1350 | Medium |

| C-Cl | 600 - 800 | Medium-Strong |

| Note: This table represents predicted data as no experimental data is publicly available. |

Mass Spectrometry (MS) for Molecular Weight Confirmation (LC-MS, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a critical tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI-MS) are commonly used for the analysis of organic molecules like this compound.

The molecular formula of this compound is C₇H₇ClN₂OS, which corresponds to a monoisotopic mass of approximately 202.00 g/mol . In an ESI-MS experiment, the compound would be expected to be detected as the protonated molecule [M+H]⁺ at an m/z of approximately 203.00. The presence of chlorine would be indicated by a characteristic isotopic pattern, with a peak for the ³⁷Cl isotope ([M+2+H]⁺) at m/z 205.00, having an intensity of about one-third of the ³⁵Cl isotope peak.

Fragmentation of the parent ion could lead to characteristic daughter ions. For instance, cleavage of the amide bond could result in fragments corresponding to the azetidin-1-ylcarbonyl cation and the 2-chlorothiazol-5-yl radical, or vice versa.

Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

| [M+H]⁺ (³⁵Cl) | ~203.00 |

| [M+H]⁺ (³⁷Cl) | ~205.00 |

| Note: This table represents predicted data as no experimental data is publicly available. |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and stereochemistry.

For this compound, a single-crystal X-ray diffraction analysis would provide the exact conformation of the molecule in the solid state. This would include the planarity of the thiazole ring, the puckering of the azetidine ring, and the relative orientation of these two ring systems with respect to the central carbonyl group. Such data is invaluable for understanding intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-stacking. To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database.

Other Advanced Analytical Techniques for Purity and Identity Confirmation

Beyond the primary spectroscopic methods, other analytical techniques are crucial for establishing the purity and confirming the identity of this compound.

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of a compound. By using an appropriate stationary and mobile phase, HPLC can separate the target compound from any impurities, and the purity can be quantified by the relative area of the chromatographic peak.

Elemental Analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur, chlorine) in the compound. The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula C₇H₇ClN₂OS, providing strong evidence for the compound's identity and purity.

Currently, there is no publicly available data from these techniques for this compound.

Computational and Theoretical Investigations of Azetidin 1 Yl 2 Chlorothiazol 5 Yl Methanone

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in determining the electronic properties of a molecule. These properties, such as the distribution of electron density, the energies of frontier molecular orbitals, and the dipole moment, are crucial for understanding a molecule's reactivity, stability, and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. irjweb.comresearchgate.net

For thiazole (B1198619) derivatives, DFT studies have been used to calculate these parameters to understand their chemical behavior. researchgate.net For instance, calculations on various thiazole compounds have revealed how different substituents affect the HOMO-LUMO gap and, consequently, their reactivity. researchgate.netresearchgate.net

Table 1: Illustrative Quantum Chemical Properties of Related Heterocyclic Compounds This table presents example data from computational studies on related thiazole derivatives to illustrate the typical values obtained from quantum chemical calculations. The data does not represent Azetidin-1-yl(2-chlorothiazol-5-yl)methanone itself.

| Compound Class | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Dipole Moment (Debye) |

| Substituted Thiazole A | -6.27 | -1.81 | 4.46 | 2.5 |

| Substituted Thiazole B | -7.44 | -2.15 | 5.29 | 3.8 |

| Triazine Derivative | -6.30 | -1.81 | 4.49 | 4.1 |

Source: Data synthesized from findings reported in studies on thiazole and triazine derivatives. researchgate.netirjweb.com

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). vistas.ac.in This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. The process involves sampling a vast number of conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity.

Studies on compounds containing azetidinone and thiazole moieties frequently employ molecular docking to explore their potential as inhibitors of various enzymes. For example, azetidinone derivatives have been docked into the active sites of bacterial enzymes like enoyl-acyl carrier protein (enoyl-ACP) reductase, a target for antitubercular drugs. vistas.ac.in Similarly, thiazole derivatives have been studied as potential inhibitors for targets such as the main protease of SARS-CoV-2, tubulin in cancer cells, and cyclooxygenase (COX) enzymes. mdpi.comnih.govnih.gov

These docking studies reveal crucial ligand-protein interactions, including:

Hydrogen Bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen, which are vital for binding specificity.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein, which contribute significantly to binding affinity.

Pi-Pi Stacking: Interactions between aromatic rings on the ligand and protein.

Table 2: Example of Molecular Docking Targets for Azetidinone and Thiazole Derivatives This table lists protein targets that have been computationally investigated for ligands structurally related to this compound.

| Compound Class | Protein Target | PDB ID | Key Interacting Residues (Example) | Type of Interaction |

| Azetidinone Derivative | Enoyl-ACP Reductase | 2H7M | Tyr158, NAD+ | Hydrogen Bonding, Hydrophobic |

| Thiazole Derivative | SARS-CoV-2 Main Protease | 6LU7 | His41, Cys145, Glu166 | Hydrogen Bonding, Pi-Alkyl |

| Thiazole Carboxamide | Cyclooxygenase-2 (COX-2) | 5IKR | Arg120, Tyr355, Ser530 | Hydrogen Bonding, Hydrophobic |

Source: Information compiled from various molecular docking studies on related heterocyclic compounds. vistas.ac.inmdpi.comnih.gov

Conformational Analysis and Dynamic Simulations

While molecular docking provides a static picture of the ligand-protein interaction, conformational analysis and molecular dynamics (MD) simulations offer insights into the dynamic nature of this interaction.

Molecular Dynamics (MD) Simulations use the principles of classical mechanics to simulate the motions of atoms and molecules over time. In the context of drug design, an MD simulation is often performed on a ligand-protein complex obtained from molecular docking. researchgate.net This simulation helps to:

Assess the stability of the ligand's binding pose over a period of nanoseconds. nih.govnih.gov

Observe how the protein structure might change to accommodate the ligand.

Calculate the binding free energy more accurately by considering the dynamic interactions and solvent effects.

MD simulations on thiazole derivatives targeting various proteins have confirmed the stability of the docked complexes, reinforcing the predictions made by initial docking studies. mdpi.comnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is an equation that relates numerical descriptors of the molecule (representing its physicochemical, electronic, or topological properties) to a measured activity, such as inhibitory concentration (IC₅₀).

For derivatives of this compound, a QSAR study would involve synthesizing a series of analogues with varied substituents and measuring their biological activity. Then, various molecular descriptors would be calculated for each analogue. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build the model. imist.ma

The quality and predictive power of a QSAR model are assessed using several statistical parameters:

r² (Coefficient of Determination): Indicates how well the model fits the data.

q² or r²cv (Cross-validated r²): Measures the model's internal predictive ability.

r²pred (Predictive r² for an external test set): Evaluates the model's ability to predict the activity of new, unseen compounds.

QSAR studies on thiazole derivatives have successfully created models to predict their activity as inhibitors of various targets. imist.maresearchgate.netphyschemres.org These models help identify which molecular properties are most important for activity, thereby guiding the design of new, more potent compounds. imist.ma

Table 3: Illustrative Statistical Results of a 2D-QSAR Model for Thiazole Derivatives This table shows typical validation metrics for a QSAR model developed for a series of related compounds. This is for illustrative purposes only.

| Statistical Parameter | Value | Interpretation |

| r² (Coefficient of determination) | 0.76 | The model explains 76% of the variance in the observed activity. |

| q² (Cross-validation coefficient) | 0.63 | The model has good internal predictive power. |

| r²pred (External validation) | 0.78 | The model has strong predictive power for new compounds. |

| Descriptors in Model | MR, LogP, ELUMO | Molar Refractivity, Lipophilicity, and LUMO energy are key contributors to activity. |

Source: Based on data from QSAR studies on thiazole derivatives. imist.ma

Preclinical Biological Activities and Mechanistic Insights of Azetidin 1 Yl 2 Chlorothiazol 5 Yl Methanone and Its Analogs

In Vitro Enzyme Inhibition Studies

The enzymatic activities of compounds structurally related to Azetidin-1-yl(2-chlorothiazol-5-yl)methanone have been explored against several key protein targets implicated in various diseases.

Vanin-1 Inhibition in Enzymatic and Cellular Assays

Vanin-1 is a pantetheinase that plays a role in oxidative stress and inflammation. While no direct inhibition data for this compound on Vanin-1 is available, a patent discloses heteroaromatic compounds as inhibitors of Vanin enzymes google.com. This suggests that the thiazole (B1198619) core of the target compound is of interest for Vanin-1 inhibition. Further research is needed to determine if this compound itself possesses this activity.

Glucokinase Activation in Enzyme-Based Assays

Glucokinase (GK) is a crucial enzyme in glucose metabolism, and its activation is a therapeutic strategy for type 2 diabetes. A clinical candidate, Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1 H -pyrazol-1-yl)methyl)phosphonate (BMS-820132), features an azetidine-1-carbonyl moiety, highlighting the relevance of this functional group in the design of glucokinase activators nih.govresearchgate.net. This compound was identified as a partial glucokinase activator, developed to mitigate the hypoglycemia risk associated with full activators while maintaining efficacy nih.gov. The investigation of such analogs suggests that this compound could potentially interact with the glucokinase enzyme.

| Compound Name | Target | Activity |

| Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1 H -pyrazol-1-yl)methyl)phosphonate (BMS-820132) | Glucokinase | Partial Activator |

Lysine Specific Demethylase-1 (LSD1) Modulation

Lysine Specific Demethylase-1 (LSD1) is an epigenetic enzyme involved in the regulation of gene expression and is a target in cancer therapy. While there is no direct evidence of this compound modulating LSD1, a patent has been filed for novel compounds as LSD1 inhibitors for treating various diseases, including cancer google.com. A review of patents from 2010-2015 also highlights the development of LSD1 inhibitors for cancerous, neurological, inflammatory, cardiovascular, and viral diseases nih.gov. The therapeutic potential of targeting LSD1 underscores the importance of screening diverse chemical scaffolds, including thiazole derivatives, for this activity.

Cyclin-Dependent Kinase (Cdk) Inhibition

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer treatment. A recent patent review of anticancer CDK2 inhibitors (2017-present) indicates ongoing efforts in this area nih.gov. Although direct data on this compound is not available, the broader class of thiazole-containing compounds has been investigated for Cdk inhibition. For example, a patent was granted for bifunctional compounds containing 2,5-substituted pyrimidine derivatives for degrading Cyclin-dependent kinase 2 google.com. Another patent covers Cdk9 inhibitors, further demonstrating the relevance of heterocyclic compounds in this therapeutic area google.com.

Cellular Assay Systems for Efficacy Evaluation (In Vitro)

The anti-inflammatory potential of compounds related to this compound has been investigated in cellular models of inflammation.

Anti-inflammatory Effects in Inflammatory Cell Models

While specific studies on the anti-inflammatory effects of this compound are not found in the reviewed literature, the anti-inflammatory properties of related heterocyclic structures are documented. For instance, various indole derivatives bearing a 4-oxazetidinone moiety have been synthesized and shown to possess anti-inflammatory activity jocpr.com. Similarly, 5-methylthiazole-thiazolidinone conjugates have been identified as potential anti-inflammatory agents nih.gov. Another study details the anti-inflammatory activity of newly synthesized 2-substituted 1-methyl-5-nitroindazolinones researchgate.net. These findings suggest that the core structures present in this compound, namely the azetidine (B1206935) and thiazole rings, are found in molecules with demonstrated anti-inflammatory effects.

| Compound Class | Model System | Observed Effect |

| Indole derivatives with 4-oxazetidinone | In vivo and in vitro models | Anti-inflammatory and analgesic activities jocpr.com |

| 5-Methylthiazole-thiazolidinone conjugates | In vitro assays | Potential anti-inflammatory agents nih.gov |

| 2-Substituted 1-methyl-5-nitroindazolinones | Zebrafish and mouse ear edema models | Reduction of inflammation researchgate.net |

Antioxidant Activity (e.g., DPPH radical scavenging assay)

Derivatives of azetidin-2-one and thiazole have been investigated for their potential as antioxidants, which are crucial for mitigating oxidative stress implicated in numerous diseases. researchgate.net The antioxidant capacity of these compounds is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.commdpi.com This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be quantified spectrophotometrically. mdpi.com

Studies on various analogs incorporating thiazole and azetidin-2-one rings have demonstrated a range of antioxidant activities. For instance, a series of 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol moiety showed promising radical scavenging potential. nih.gov The activity in these analogs was notably influenced by the nature of substituents on the aromatic rings, with electron-donating groups generally enhancing the scavenging effect against free radicals like DPPH, hydroxyl, nitric oxide, and superoxide. nih.gov Similarly, other research on novel azetidin-2-one derivatives confirmed that many of these synthetic compounds exhibit greater stability and antioxidant effectiveness compared to standard drugs in DPPH assays. mdpi.com The inherent chemical versatility of the thiazole core, combined with the structural features of the azetidinone ring, contributes to these antioxidant properties. mdpi.com

Cytotoxic Activity in Cancer Cell Lines (e.g., HT-29, MCF7, HeLa, SiHa)

The cytotoxic potential of azetidin-2-one and thiazole derivatives against various cancer cell lines is an area of significant research. These compounds have shown promising anti-proliferative effects across a spectrum of human cancers, including colon (HT-29), breast (MCF-7), and cervical (HeLa, SiHa) cancer cell lines. nih.govresearchgate.net

Analogs of this compound have demonstrated potent activity. For example, certain novel 3-(prop-1-en-2-yl)azetidin-2-ones, designed as analogs of combretastatin A-4, exhibited significant in vitro antiproliferative activities in MCF-7 breast cancer cells, with IC50 values in the nanomolar range. nih.gov Other studies on different thiazole derivatives have reported IC50 values against colon, breast, and liver cancer cell lines at low microgram per milliliter concentrations. ekb.eg The cytotoxic effects of some azetidin-2-one derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells. nih.gov For instance, specific N-(p-methoxy-phenyl)-azetidin-2-one derivatives were found to be cytotoxic to SiHa cells. nih.gov The collective findings suggest that the azetidinone-thiazole scaffold is a valuable template for developing new anticancer agents.

Table 1: Cytotoxic Activity of Selected Azetidin-2-one and Thiazole Analogs

| Compound Type | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 3-(prop-1-en-2-yl)azetidin-2-one analogs | MCF-7 | 10–33 nM | nih.gov |

| Thiazole Derivative (Compound 1) | Colon Cancer | 4.7 µg/mL | ekb.eg |

| Thiazole Derivative (Compound 1) | Breast Cancer | 4.8 µg/mL | ekb.eg |

| Thiazole Derivative (Compound 2) | Colon Cancer | 9.5 µg/mL | ekb.eg |

| Thiazole Derivative (Compound 2) | Breast Cancer | 9.6 µg/mL | ekb.eg |

Antimicrobial and Antibacterial Efficacy Against Pathogen Strains (In Vitro)

The four-membered β-lactam nucleus of azetidinones is a cornerstone of many antibiotics, including penicillins and cephalosporins. impactfactor.orgresearchgate.net Consequently, synthetic azetidinone and thiazole derivatives have been extensively evaluated for their antimicrobial properties. Research has shown that these compounds possess a broad range of activities against various pathogenic bacterial and fungal strains. nih.govresearchgate.net

In vitro studies have demonstrated the efficacy of these analogs against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. impactfactor.orgresearchgate.net For example, certain methoxy-substituted thiazolylindolylazetidinone and imidazolylindolylazetidinone compounds exhibited excellent antibacterial activity against B. subtilis, in some cases surpassing that of the standard drug Chloramphenicol. researchgate.net The antimicrobial activity is often influenced by the specific substituents on the heterocyclic rings. mdpi.com Some analogs, such as 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), have shown not only bacteriostatic but also bactericidal effects against strains of Staphylococcus, including methicillin-resistant S. aureus (MRSA). nih.gov

Table 2: In Vitro Antimicrobial Activity of Representative Analogs

| Compound Class | Pathogen Strain | Activity Noted | Reference |

|---|---|---|---|

| Azetidinone Derivatives | Escherichia coli | Antimicrobial Activity | nih.gov |

| Azetidinone Derivatives | Bacillus cirroflagellosus | Antimicrobial Activity | nih.gov |

| Thiazolylindolylazetidinones | Bacillus subtilis | Excellent Antibacterial Activity | researchgate.net |

| Azetidinone Derivatives | Staphylococcus aureus | Antibacterial Studies Conducted | impactfactor.org |

| Naphtho[2,3-d]thiazole-4,9-dione Analog (PNT) | MRSA | Bactericidal & Bacteriostatic | nih.gov |

| Azetidinone Derivatives | Aspergillus niger | Antifungal Activity | nih.gov |

Antiviral Activity (e.g., HIV-1, Hepatitis B)

While direct studies on this compound are limited, research into related heterocyclic structures suggests potential antiviral applications. Nucleoside analogues are a major class of antiviral drugs, particularly for Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). mdpi.com The search for novel scaffolds to combat drug resistance is ongoing. mdpi.com

Studies on compounds incorporating imidazole and pyridazine rings, which are structurally related to the thiazole moiety, have shown potent inhibitory activity against the reverse transcriptase of HIV-1. nih.gov For example, a 2-imidazolyl-substituted imidazo[1,5-b]pyridazine derivative demonstrated exceptional activity against HIV-1 reverse transcriptase with an IC50 of 0.65 nM. nih.gov Furthermore, phospholipid conjugates of 2',3'-dideoxy-3'-thiacytidine, a thiazole-containing nucleoside analog, have shown anti-HBV activity comparable to the parent drug in vitro. nih.gov These findings indicate that heterocyclic systems, including those containing thiazole and azetidinone rings, can serve as frameworks for the development of novel antiviral agents targeting viruses like HIV-1 and HBV.

Mechanistic Pathways and Molecular Targets (Preclinical in vitro and in vivo models)

Protein Binding Interactions and Crystallographic Analysis of Ligand-Target Complexes

Preclinical studies suggest that azetidin-2-one analogs exert their biological effects by interacting with specific molecular targets. A prominent mechanism identified for the anticancer activity of some analogs is the disruption of microtubule dynamics through binding to tubulin. nih.gov Certain azetidin-2-one derivatives, designed as combretastatin A-4 analogues, were shown to inhibit the polymerization of tubulin by interacting at the colchicine-binding site. nih.gov This interference with microtubule function leads to cell cycle arrest and apoptosis in cancer cells.

In the context of antimicrobial activity, a key target for some thiazole-containing compounds is DNA gyrase. nih.gov This essential bacterial enzyme is responsible for managing DNA topology during replication. Inhibition of DNA gyrase supercoiling activity by a naphtho[2,3-d]thiazole-4,9-dione derivative was observed in a dose-dependent manner, identifying it as a primary mechanism for its antimicrobial action against Staphylococcus strains. nih.gov While crystallographic data for this compound specifically bound to a target protein are not widely available, crystal data for related active antiviral compounds have been reported, aiding in the understanding of structure-activity relationships. nih.gov

Modulation of Gene Expression and Cellular Pathways

The cytotoxic and antiproliferative activities of azetidin-2-one derivatives are linked to their ability to modulate cellular pathways and gene expression. Microarray and molecular analyses of cancer cells treated with a cytotoxic azetidin-2-one compound revealed its involvement in the specific overexpression of genes related to cytoskeleton regulation and apoptosis. nih.gov This was accompanied by the inhibition of certain cell cycle genes, ultimately leading to programmed cell death. nih.gov

Further studies have confirmed that these compounds can induce cell cycle arrest, a critical mechanism for their anticancer effects. nih.gov For example, some halogenated benzofuran derivatives, which share heterocyclic structural motifs, were found to induce G2/M phase arrest in HepG2 cells and S and G2/M phase arrest in A549 cells. mdpi.com This halt in the cell cycle prevents cancer cells from proliferating. The modulation of these fundamental cellular processes underscores the therapeutic potential of this class of compounds in oncology.

Induction of Apoptosis in Preclinical Cancer Models

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. While direct studies on this compound are not yet available in the public domain, research into related thiazole and azetidinone-containing compounds suggests that this structural class holds promise in oncology.

Thiazole derivatives, in particular, have been a significant focus of anticancer drug discovery. mdpi.com These compounds have been shown to exert cytotoxic effects and induce apoptosis in various cancer cell lines. For instance, a series of novel thiazole derivatives demonstrated the ability to suppress the growth of MCF-7 and HepG2 cancer cell lines and trigger apoptosis. mdpi.com One notable analog, compound 4c (2-[2-[4-Hydroxy-3-(phenyldiazenyl)benzylidene]hydrazinyl]-thiazol-4[5H]-one), was found to be a potent inducer of apoptosis in MCF-7 breast cancer cells. mdpi.com Treatment with this compound led to a significant increase in both early and late-stage apoptotic cells. mdpi.com Specifically, it increased the percentage of early apoptosis by over 40-fold and late apoptosis by nearly 33-fold compared to untreated control cells. mdpi.com

Table 1: Apoptotic Effect of Compound 4c on MCF-7 Cells

| Treatment Group | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|

| Untreated Control | 0.51 | 0.29 |

| Compound 4c | 22.39 | 9.51 |

Furthermore, some bis-thiazole derivatives have exhibited remarkable cytotoxic activities, with one compound inducing apoptotic cell death in 82.76% of treated ovarian cancer cells (KF-28). frontiersin.org This was associated with cell cycle arrest at the G1 phase and was found to be mediated through the mitochondrial-dependent apoptosis pathway, involving the upregulation of pro-apoptotic genes like bax and puma, and the downregulation of the anti-apoptotic gene Bcl-2. frontiersin.org

While these findings are for related thiazole structures and not this compound itself, they provide a strong rationale for investigating the apoptotic potential of this specific compound and its direct analogs in various cancer models. The presence of the thiazole ring is a key structural feature that may confer pro-apoptotic properties.

In Vivo Efficacy Studies in Relevant Animal Models

Translating in vitro findings into in vivo efficacy is a critical step in drug development. For this compound and its close analogs, in vivo data is currently very limited.

Evaluation in Inflammatory Bowel Disease (IBD) Animal Models (e.g., DSS-induced colitis)

To date, there are no publicly available research findings on the evaluation of this compound or its direct analogs in animal models of Inflammatory Bowel Disease (IBD), such as dextran sulfate sodium (DSS)-induced colitis. The DSS-induced colitis model is a widely used and reproducible model that mimics many of the clinical and histological features of human ulcerative colitis. The lack of data in this area means that the potential anti-inflammatory effects of this compound in the context of IBD remain unknown.

Q & A

Q. Q1. What are the standard synthetic routes for preparing azetidin-1-yl(2-chlorothiazol-5-yl)methanone?

Methodological Answer: The synthesis typically involves coupling azetidine derivatives with 2-chlorothiazole-5-carbonyl intermediates. Key steps include:

- Acylation : Reacting 2-chlorothiazole-5-carboxylic acid with azetidine using coupling agents like EDCI/HOBt in dichloromethane (DCM) under nitrogen .

- Intermediate purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

- Yield optimization : Adjusting stoichiometry (1:1.2 ratio of acid to azetidine) and reaction time (12–24 hours) improves yields to ~65–75% .

Q. Reference Table :

| Reaction Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acylation | EDCI/HOBt, DCM, RT | 65–75 |

| Purification | Hexane/EtOAc (7:3) | >95% purity |

Advanced Synthesis Challenges

Q. Q2. How can researchers address low yields or side-product formation during the coupling of azetidine with 2-chlorothiazole-5-carbonyl intermediates?

Methodological Answer:

- Side-product analysis : Use LC-MS to detect byproducts (e.g., dimerization of thiazole intermediates).

- Temperature control : Maintain reactions at 0–5°C to suppress competing nucleophilic substitutions at the thiazole chlorine .

- Catalyst screening : Test alternative coupling agents (e.g., DCC/DMAP) to enhance selectivity .

Basic Structural Characterization

Q. Q3. What spectroscopic methods are critical for confirming the structure of this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Identify azetidine protons (δ 3.5–4.0 ppm, multiplet) and thiazole aromatic protons (δ 8.2–8.5 ppm) .

- ¹³C NMR : Carbonyl resonance at ~170 ppm confirms methanone formation .

- IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) .

Advanced Structural Analysis

Q. Q4. How can X-ray crystallography resolve ambiguities in stereochemistry or polymorphism for this compound?

Methodological Answer:

- Crystallization : Use slow evaporation in ethanol/water (9:1) to grow single crystals.

- Data collection : Employ SHELXT (via Mo-Kα radiation, λ = 0.71073 Å) for structure solution .

- Refinement : SHELXL refines thermal parameters and validates bond angles (e.g., azetidine ring planarity) .

Basic Biological Activity Profiling

Q. Q5. What in vitro assays are suitable for screening this compound’s bioactivity?

Methodological Answer:

- Enzyme inhibition : Use fluorescence-based assays for monoacylglycerol lipase (MAGL) inhibition (IC₅₀ ~50 nM) .

- Cellular assays : Test cytotoxicity in HEK-293 cells via MTT assay (72-hour exposure, EC₅₀ >100 µM indicates low toxicity) .

Advanced Pharmacological Studies

Q. Q6. How can researchers optimize selectivity for MAGL over other hydrolases (e.g., FAAH)?

Methodological Answer:

- Kinetic analysis : Compare values using recombinant FAAH and MAGL .

- Docking studies : Use AutoDock Vina to model interactions with MAGL’s catalytic serine (binding energy ≤ -8.5 kcal/mol) .

- In vivo validation : Administer 3–30 mg/kg (ip) in C57Bl/6 mice; measure hippocampal 2-AG levels via LC-MS to confirm target engagement .

Basic Analytical Method Development

Q. Q7. Which HPLC conditions ensure reliable quantification of this compound in reaction mixtures?

Methodological Answer:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile phase : Acetonitrile/water (70:30) with 0.1% TFA.

- Detection : UV at 254 nm; retention time ~6.2 minutes .

Advanced Data Contradictions

Q. Q8. How should researchers reconcile discrepancies between synthetic yields and computational predictions?

Methodological Answer:

- DFT calculations : Optimize transition states (e.g., B3LYP/6-31G(d,p)) to identify steric hindrance in azetidine-thiazole coupling .

- Experimental validation : Compare theoretical vs. experimental yields under varied conditions (e.g., solvent polarity, temperature) .

Computational Modeling

Q. Q9. What computational strategies predict the electronic properties of this compound?

Methodological Answer:

- Frontier orbitals : Calculate HOMO-LUMO gaps (ΔE ~4.5 eV) using Gaussian09 at the B3LYP/6-31G(d,p) level .

- Electrostatic potential maps : Visualize nucleophilic regions (e.g., thiazole chlorine) for reactivity prediction .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.